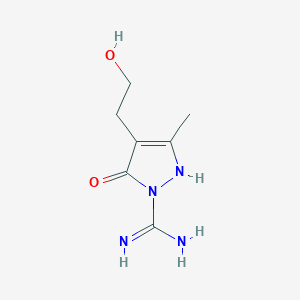

4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 210417-12-2, providing unambiguous identification in chemical databases and literature. The molecular formula C₇H₁₂N₄O₂ indicates a molecular weight of 184.20 grams per mole, reflecting the presence of seven carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms within the molecular structure.

The structural identification reveals a dihydropyrazole core ring system with specific substitution patterns that define its chemical identity. The compound contains a 2-hydroxyethyl substituent at position 4 of the pyrazole ring, a methyl group at position 3, and a ketone functionality at position 5, creating the characteristic 5-oxo-2,5-dihydro configuration. The carboximidamide functional group attached to the nitrogen atom at position 1 completes the molecular architecture. Alternative systematic names documented in chemical databases include 1H-Pyrazole-1-carboximidamide, 2,5-dihydro-4-(2-hydroxyethyl)-3-methyl-5-oxo-, reflecting the complexity of nomenclature for such substituted heterocyclic systems.

The three-dimensional molecular structure exhibits specific geometric characteristics that influence its chemical behavior and potential biological activity. Crystallographic data indicates that the compound maintains a melting point range of 204-206 degrees Celsius, suggesting moderate thermal stability and providing important information for synthetic and analytical procedures. The presence of multiple hydrogen bond donors and acceptors, including the hydroxyl group, carboximidamide functionality, and carbonyl oxygen, creates opportunities for intermolecular interactions that significantly influence the compound's physical and chemical properties.

Table 1: Fundamental Molecular Properties of this compound

Historical Context of Pyrazole Derivatives in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the foundational understanding of this heterocyclic system. Knorr's initial discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, accidentally obtaining antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated significant analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the scientific foundation for understanding the therapeutic potential of pyrazole derivatives.

The subsequent development of pyrazole synthetic methodology was significantly advanced by Hans von Pechmann in 1898, who developed a classical synthesis method involving the reaction of acetylene with diazomethane to produce pyrazole. This synthetic breakthrough provided researchers with reliable access to the basic pyrazole scaffold, enabling systematic investigation of substituted derivatives and their properties. The historical progression of pyrazole chemistry demonstrates the evolution from accidental discovery to rational drug design, reflecting the maturation of heterocyclic chemistry as a distinct scientific discipline.

The recognition of naturally occurring pyrazole derivatives marked another significant milestone in the historical development of this field. In 1959, researchers isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, challenging the prevailing assumption that pyrazoles were exclusively synthetic compounds. This discovery expanded the scientific understanding of pyrazole occurrence and distribution in biological systems, providing new perspectives on the potential roles of these compounds in natural processes.

Contemporary research has demonstrated that pyrazole derivatives constitute a privileged scaffold in medicinal chemistry, with numerous compounds reaching clinical application across diverse therapeutic areas. The pyrazole ring system appears in several well-established pharmaceutical agents, including celecoxib, a potent cyclooxygenase-2 inhibitor used for inflammation management, and sildenafil, a phosphodiesterase-5 inhibitor. The continued development of pyrazole-based drugs reflects the versatility and pharmaceutical relevance of this heterocyclic system.

Table 2: Historical Milestones in Pyrazole Chemistry Development

| Year | Discovery/Development | Researcher(s) | Significance |

|---|---|---|---|

| 1883 | First pyrazole derivative (antipyrine) | Ludwig Knorr | Established pyrazole nomenclature and therapeutic potential |

| 1889 | First pyrazole synthesis | Buchner | Developed decarboxylation method from tricarboxylic acid |

| 1898 | Classical pyrazole synthesis | Hans von Pechmann | Acetylene-diazomethane reaction method |

| 1959 | First natural pyrazole isolation | Japanese researchers | 1-pyrazolyl-alanine from watermelon seeds |

Positional Isomerism and Tautomeric Behavior

The tautomeric behavior of pyrazole derivatives represents a fundamental aspect of their chemical behavior, significantly influencing reactivity patterns and biological activity profiles. Unsubstituted pyrazoles exhibit prototropic tautomerism involving the migration of hydrogen between the two nitrogen atoms in the ring system, creating dynamic equilibrium between different tautomeric forms. This phenomenon results from the presence of two adjacent nitrogen atoms with distinct electronic properties: one pyrrole-like nitrogen participating in aromaticity and one pyridine-like nitrogen with a lone pair of electrons available for protonation.

The tautomeric equilibrium in pyrazole systems is influenced by multiple factors, including substitution patterns, solvent effects, temperature, and pH conditions. For this compound, the presence of the carboximidamide substituent at the nitrogen position effectively locks the tautomeric form, preventing hydrogen migration and stabilizing a specific constitutional isomer. This substitution pattern eliminates the typical annular tautomerism observed in unsubstituted pyrazoles, providing a fixed molecular framework that enhances predictability in chemical behavior and biological activity.

The amphoteric nature of pyrazole derivatives contributes to their complex tautomeric behavior and reactivity profiles. The pyrrole-like nitrogen readily donates protons under basic conditions, while the pyridine-like nitrogen accepts protons under acidic conditions, creating pH-dependent equilibria that influence molecular properties. The presence of electron-donating or electron-withdrawing substituents can significantly modulate these acid-base properties, affecting the position of tautomeric equilibria and altering chemical reactivity patterns.

Intermolecular hydrogen bonding plays a crucial role in stabilizing specific tautomeric forms and influencing the aggregation behavior of pyrazole derivatives in different phases. In the solid state, pyrazoles typically form linear catemers or cyclic oligomers through hydrogen bonding interactions, while solution-phase behavior depends strongly on solvent polarity and protic character. The combination of intramolecular electronic effects and intermolecular hydrogen bonding creates complex structure-property relationships that require careful consideration in pharmaceutical development and chemical synthesis applications.

Table 3: Tautomeric and Isomeric Considerations for Pyrazole Derivatives

| Structural Feature | Effect on Tautomerism | Impact on Properties |

|---|---|---|

| Nitrogen substitution | Eliminates annular tautomerism | Stabilizes molecular configuration |

| Hydroxyl groups | Provides hydrogen bonding sites | Influences aggregation behavior |

| Carbonyl functionality | Creates additional resonance | Affects electronic distribution |

| Carboximidamide group | Locks nitrogen tautomer | Enhances chemical stability |

Properties

IUPAC Name |

4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)11(10-4)7(8)9/h10,12H,2-3H2,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUBDDAVRQDZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C(=N)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327558 | |

| Record name | 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210417-12-2 | |

| Record name | 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester, followed by the introduction of the hydroxyethyl and carboximidamide groups through subsequent reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may serve as a ligand in biochemical studies to investigate enzyme interactions and binding affinities.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and carboximidamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the amidino pyrazoline family, sharing a core structure with derivatives synthesized for biological screening. Key structural variations among analogs include substituents at positions 3, 4, and 5 of the pyrazole ring. A comparison of substituents is provided below:

Key Observations :

- The target compound is unique in possessing a 2-hydroxyethyl group at position 4, which enhances hydrophilicity compared to halogenated or aromatic substituents (e.g., bromophenyl or trifluoromethylphenyl in ) .

Physicochemical and Pharmacological Properties

- Hydrogen Bonding: The 2-hydroxyethyl group in the target compound may facilitate hydrogen bonding interactions, as seen in phenolic analogs like tyrosol () and hydroxytyrosol . This property could enhance solubility or target binding compared to non-polar derivatives (e.g., 4-methylphenyl in ) .

- However, derivatives with electron-withdrawing groups (e.g., nitro or bromo substituents) often exhibit higher potency due to enhanced electrophilicity .

Biological Activity

The compound 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molar mass of approximately 186.18 g/mol. The compound features a pyrazole ring with various functional groups that may influence its biological properties.

Research indicates that pyrazole derivatives, including the compound , may exhibit several mechanisms of action:

- Inhibition of Protein Aggregation : Studies have shown that certain pyrazole compounds can inhibit protein aggregation associated with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). For instance, a related compound demonstrated the ability to extend the lifespan of ALS mouse models by blocking aberrant protein aggregation caused by mutant superoxide dismutase (SOD1) .

- Antioxidant Activity : Pyrazoles are known for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular integrity and function.

- Enzyme Inhibition : Some pyrazole derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or inflammation.

Biological Activity and Therapeutic Applications

The biological activity of this compound can be summarized as follows:

Case Studies

Several studies have explored the pharmacological effects of pyrazole derivatives:

- Study on ALS Models : A study identified several pyrazole chemotypes that provided significant protection against toxicity from mutant SOD1 in cellular models. The most potent compounds extended the lifespan of ALS mouse models significantly .

- Hypoglycemic Activity : Research has indicated that certain pyrazole derivatives exhibit hypoglycemic effects, potentially useful in managing diabetes. The structure-activity relationship (SAR) studies highlighted modifications that enhance efficacy .

- Synthesis and Characterization : The synthesis of 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole derivatives has been well-documented, showcasing various methods for obtaining these compounds and assessing their biological properties .

Q & A

Q. What are the established synthetic routes for 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide?

The compound is synthesized via condensation reactions between hydrazine derivatives and β-ketoesters or α,β-unsaturated carbonyl precursors. For example, amidino pyrazoline derivatives (structurally analogous) are typically prepared by reacting substituted chalcones with semicarbazide or thiosemicarbazide under reflux in ethanol or acetic acid. Purification involves recrystallization or column chromatography. Spectroscopic techniques (NMR, IR, mass spectrometry) confirm the structure, with emphasis on the carboximidamide moiety and pyrazoline ring .

Q. How is the compound characterized structurally in solid-state and solution phases?

In solution, - and -NMR identify proton environments (e.g., hydroxyethyl protons at δ ~3.5–4.0 ppm and pyrazoline ring protons as multiplet signals). IR confirms carbonyl (C=O, ~1650–1700 cm) and amidine (N–H stretch, ~3300 cm) groups. For solid-state analysis, single-crystal X-ray diffraction (SCXRD) is employed, with refinement using SHELXL .

Q. What are the key solubility and stability considerations for this compound?

The hydroxyethyl group enhances solubility in polar solvents (e.g., water, ethanol). Stability studies recommend storage at 2–8°C under inert atmosphere to prevent oxidation or hydrolysis of the amidine group. Degradation under UV light or elevated temperatures (>80°C) necessitates controlled handling .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for this compound?

Graph-set analysis (as per Etter’s rules) classifies hydrogen bonds (e.g., N–H···O or O–H···N interactions) into motifs like or -chains. SCXRD data refined via SHELX software reveal intermolecular interactions stabilizing the crystal lattice. For example, the hydroxyethyl group often participates in O–H···O hydrogen bonds, influencing packing efficiency and polymorphism .

Q. What methodological challenges arise in optimizing regioselectivity during synthesis?

Regioselectivity in pyrazoline formation depends on steric and electronic factors. Substituents on the chalcone precursor influence cyclization pathways. Computational methods (DFT) predict transition states, while -NMR kinetics monitor reaction progress. For example, electron-withdrawing groups on the aryl ring favor 5-exo-trig cyclization .

Q. How can biological activity screening be designed for this compound?

Initial screens focus on enzyme inhibition (e.g., acetylcholinesterase or kinases) using fluorometric assays. For amidino pyrazolines, dose-response curves (IC) and molecular docking (PDB structures) identify binding modes. Follow-up studies include cytotoxicity assays (MTT) and in vivo models for lead optimization .

Q. What analytical techniques validate purity and degradation products?

High-resolution LC-MS detects impurities (<0.5% by area normalization). For degradation studies, accelerated stability testing (40°C/75% RH) coupled with HPLC-UV identifies hydrolysis byproducts (e.g., carboxamide derivatives). Mass fragmentation patterns differentiate isobaric species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.